Comparative Peroxisome Proliferation Induction: LS2265 Among a Panel of Hypolipidemic Agents
In a direct comparative ultrastructural study of 10 hypolipidemic compounds, LS2265 was one of five agents (along with fenofibrate, ciprofibrate, DG 5685, and DH 6463) that demonstrated morphological evidence of peroxisome proliferation in rat hepatocytes [1]. While the study did not report a numerical potency ranking for this specific endpoint, the qualitative observation of peroxisome proliferation confirms that LS2265 is functionally active in this assay, differentiating it from other compounds in the panel that did not elicit this morphological response. This finding provides a baseline confirmation of activity and establishes LS2265's membership within a distinct subset of peroxisome proliferators.
| Evidence Dimension | Qualitative induction of peroxisome proliferation (ultrastructural morphology) |
|---|---|
| Target Compound Data | Positive for peroxisome proliferation |
| Comparator Or Baseline | Fenofibrate, ciprofibrate, DG 5685, DH 6463 (positive); other fibrates not assessed for this endpoint |
| Quantified Difference | Not quantified; qualitative positive observation |
| Conditions | Rat liver cells following in vivo administration of compounds |
Why This Matters
This evidence confirms LS2265's functional activity as a peroxisome proliferator and situates it within a specific subset of structurally diverse compounds, which is essential for study design and compound selection.
- [1] Lalwani ND, et al. Evaluation of selected hypolipidemic agents for the induction of peroxisomal enzymes and peroxisome proliferation in the rat liver. Hum Toxicol. 1983 Jan;2(1):27-48. View Source
